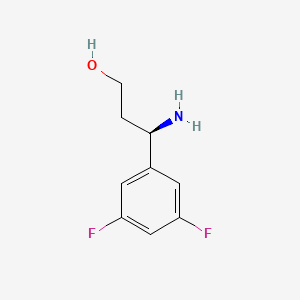
(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol: is an organic compound characterized by the presence of an amino group, a difluorophenyl group, and a hydroxyl group attached to a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,5-difluorobenzaldehyde.
Aldol Condensation: The precursor undergoes an aldol condensation reaction with a suitable amine, such as ®-alanine, under basic conditions to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(3,5-difluorophenyl)propanal.
Reduction: Formation of 3-amino-3-(3,5-difluorophenyl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biology: It serves as a probe in biochemical studies to understand protein-ligand interactions.
Materials Science: It is used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism by which (3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The difluorophenyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol: can be compared with similar compounds such as:
(3R)-3-amino-3-(4-fluorophenyl)propan-1-ol: This compound has a single fluorine atom, which may result in different binding affinities and reactivity.
(3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol: The position of the fluorine atoms can influence the compound’s electronic properties and interactions with molecular targets.
(3R)-3-amino-3-(3,5-dichlorophenyl)propan-1-ol: The presence of chlorine atoms instead of fluorine can significantly alter the compound’s chemical behavior and biological activity.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions and interact with specific molecular targets, making it valuable for research and industrial applications.
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11F2NO/c10-7-3-6(4-8(11)5-7)9(12)1-2-13/h3-5,9,13H,1-2,12H2/t9-/m1/s1 |
InChI Key |
WKDMRUUZXPTMAO-SECBINFHSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)[C@@H](CCO)N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


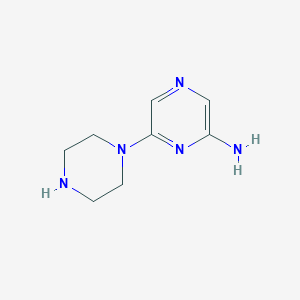
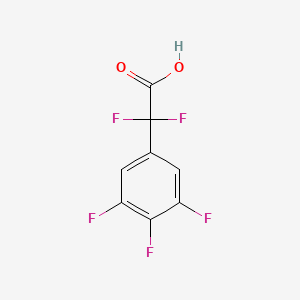
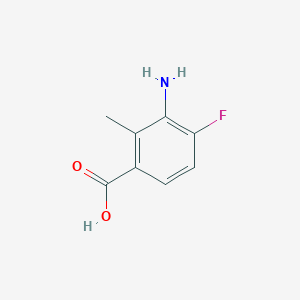
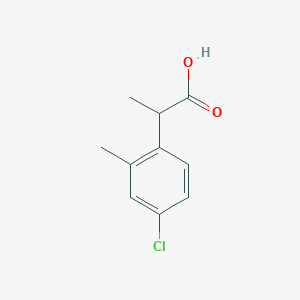
![1,3-dimethyl-5-[(propan-2-yl)amino]-1H-pyrazole-4-carboxylic acid](/img/structure/B13061056.png)
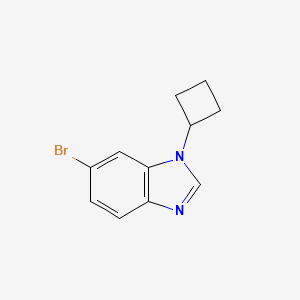

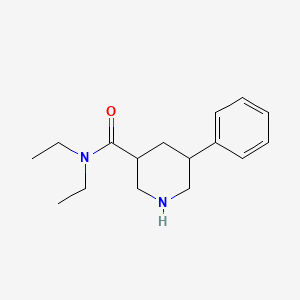
![1-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaen-16-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B13061074.png)

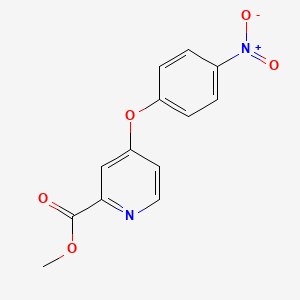
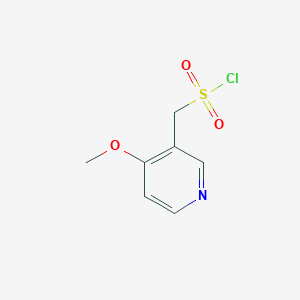
![5-[(5R,9S)-9-(4-cyano-phenyl)-3-(3,5-dichloro-phenyl)-1-methyl-2,4-dioxo-1,3,7-triaza-spiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid](/img/structure/B13061097.png)
![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(diaminomethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B13061103.png)
